N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c16-14-3-1-13(2-4-14)11-15(20)18-6-9-21-10-8-19-7-5-17-12-19/h1-5,7,12H,6,8-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMWZHZTIZYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCOCCN2C=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the ethoxyethyl chain: This step may involve nucleophilic substitution reactions where an ethoxyethyl halide reacts with the imidazole derivative.
Introduction of the fluorophenylacetamide group: This can be done through acylation reactions, where the fluorophenylacetic acid or its derivatives react with the intermediate compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the ethoxyethyl chain.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The imidazole ring might participate in hydrogen bonding or coordination with metal ions, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9, )
- Core Structure : Shares the 4-fluorophenyl and imidazole motifs but replaces the ethoxyethyl chain with a thioether linkage to a thiazole ring.
- Key Differences: The thioether group increases lipophilicity (logP ~3.2) compared to the target compound’s ethoxyethyl chain (predicted logP ~2.5). The thiazole substituent may alter binding affinity in enzyme inhibition assays, as thiazoles are known to interact with hydrophobic pockets .
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([19F]FBNA, )
- Core Structure : Contains a 4-fluorobenzyl group instead of the ethoxyethyl-imidazole chain.
- Key Differences :
2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide ()
- Core Structure : Replaces the imidazole with a benzimidazole ring and uses a thioether linkage.
- Higher molecular weight (301.34 g/mol vs. target’s ~293.32 g/mol) may affect pharmacokinetics .
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ()
- Core Structure : Substitutes imidazole with benzothiazole.
- Key Differences: Benzothiazole’s sulfur atom and extended aromaticity increase metabolic stability but reduce solubility (logP ~3.5).
Physicochemical and Pharmacological Properties
Biological Activity
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in biological systems and drug design.
- Ethoxy Linker : Provides flexibility and solubility.
- 4-Fluorophenyl Group : Enhances biological activity through electronic effects.
Research indicates that compounds with imidazole moieties often interact with various biological targets, including enzymes and receptors. Specifically, this compound may act as a modulator of the GABA-A receptor, which is crucial for neurotransmission in the central nervous system.
- GABA-A Receptor Modulation : Studies suggest that related compounds exhibit positive allosteric modulation at GABA-A receptors, enhancing inhibitory neurotransmission .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Imidazole derivatives are known for their effectiveness against various pathogens:
- Bactericidal Activity : Similar compounds have shown significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
- Fungal Activity : The compound may also exhibit antifungal properties, as seen in related studies where imidazole derivatives inhibited biofilm formation in Candida species .
Case Studies
- GABA-A Receptor Study :
- Antimicrobial Efficacy :
Data Tables
The following table summarizes key findings related to the biological activity of imidazole-containing compounds:
| Compound Type | Target Organism | MIC (μM) | Activity Type |
|---|---|---|---|
| Imidazole Derivative | Staphylococcus aureus | 15.625 - 62.5 | Antibacterial |
| Imidazole Derivative | Enterococcus faecalis | 62.5 - 125 | Antibacterial |
| GABA-A Receptor Modulator | GABA-A Receptor | N/A | Neuromodulatory |
| Imidazole Derivative | Candida albicans | N/A | Antifungal |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be controlled to enhance yield?
- Methodology :
- Stepwise synthesis : Begin with nucleophilic substitution of 4-fluorophenylacetic acid with 2-(2-chloroethoxy)ethylamine, followed by coupling with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF).
- Reaction optimization : Adjust temperature (60–80°C) and solvent polarity (DMF or acetonitrile) to stabilize intermediates. Use catalysts like EDCI/HOBt for amide bond formation .
- Purity control : Employ column chromatography (silica gel, methanol/chloroform gradient) and recrystallization from ethanol/water mixtures.
Q. How can structural confirmation and purity of the compound be validated using advanced analytical techniques?
- Analytical workflow :
- NMR spectroscopy : Assign peaks for the 4-fluorophenyl group (δ ~7.2–7.4 ppm, aromatic protons) and imidazole protons (δ ~7.0–7.5 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to achieve ≥95% purity; monitor UV absorption at 254 nm .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for fluorophenyl-imidazole acetamide derivatives?
- Case analysis :
- Substituent effects : Compare bioactivity of analogs (e.g., 4-fluorophenyl vs. 3-chlorophenyl derivatives) using standardized assays (e.g., IC₅₀ in kinase inhibition). Adjust substituent electronegativity to modulate target binding .
- Experimental replication : Validate conflicting results (e.g., cytotoxicity vs. anti-inflammatory activity) across multiple cell lines (e.g., HEK293, RAW264.7) with controlled oxygen levels and serum concentrations .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacokinetic properties?
- SAR framework :
- Core modifications : Replace the ethoxyethyl linker with a sulfonyl or disulfide group to improve metabolic stability (e.g., t₁/₂ in liver microsomes) .
- Functional group additions : Introduce methoxy or difluoromethoxy groups to the phenyl ring to enhance blood-brain barrier permeability (logP optimization) .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- In silico workflow :
- Molecular docking : Use AutoDock Vina to model binding poses with EGFR (PDB: 1M17) or 5-HT₃ receptors. Prioritize hydrogen bonds between the acetamide carbonyl and Lys/Arg residues.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., RMSD <2 Å) .
Data-Driven Challenges
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
- Translational strategies :
- Pharmacokinetic profiling : Measure bioavailability (e.g., AUC₀–24) in rodent models and correlate with in vitro permeability (Caco-2 assays). Adjust dosing regimens if first-pass metabolism is high .
- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., imidazole ring hydroxylation) that may reduce activity .
Q. What experimental designs mitigate oxidative degradation of the imidazole-ethoxyethyl moiety?
- Stability studies :
- Forced degradation : Expose the compound to H₂O₂ (3% v/v, 40°C) and monitor degradation via HPLC. Add antioxidants (e.g., BHT) or formulate as lyophilized powders to enhance shelf life .
Tables for Comparative Analysis
| Structural Analog | Key Modification | Bioactivity Impact | Ref. |
|---|---|---|---|
| N-(4-fluorophenyl)-2-(imidazolyl)acetamide | Ethoxyethyl linker replaced with sulfonyl | Improved metabolic stability (t₁/₂ +40%) | |
| N-(3-chlorophenyl)-imidazole acetamide | Chlorine substituent at phenyl C3 | Enhanced kinase inhibition (IC₅₀ = 12 nM) | |
| Disulfide-linked analog | Disulfide bridge in linker | Increased redox stability in plasma |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
